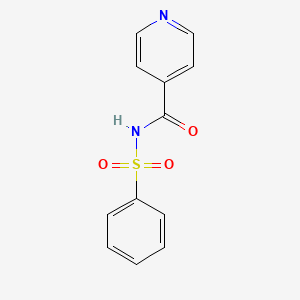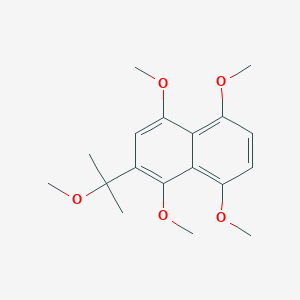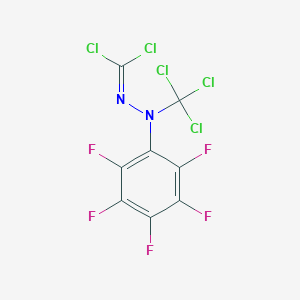
(Pentafluorophenyl)(trichloromethyl)carbonohydrazonoyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Pentafluorophenyl)(trichloromethyl)carbonohydrazonoyl is a chemical compound known for its unique structure and properties It is characterized by the presence of a pentafluorophenyl group and a trichloromethyl group attached to a carbonohydrazonoyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Pentafluorophenyl)(trichloromethyl)carbonohydrazonoyl typically involves the reaction of pentafluorophenylhydrazine with trichloromethyl ketones under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Pentafluorophenyl)(trichloromethyl)carbonohydrazonoyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazonoyl derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides or other oxidized derivatives, while substitution reactions can produce a variety of substituted hydrazonoyl compounds.
Applications De Recherche Scientifique
(Pentafluorophenyl)(trichloromethyl)carbonohydrazonoyl has found applications in several areas of scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor to pharmaceuticals.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (Pentafluorophenyl)(trichloromethyl)carbonohydrazonoyl exerts its effects involves interactions with specific molecular targets and pathways. The pentafluorophenyl and trichloromethyl groups contribute to its reactivity and ability to form stable complexes with various substrates. These interactions can influence biological pathways, chemical reactions, and material properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Pentafluorophenyl)(dichloromethyl)carbonohydrazonoyl
- (Pentafluorophenyl)(trifluoromethyl)carbonohydrazonoyl
- (Pentafluorophenyl)(methyl)carbonohydrazonoyl
Uniqueness
(Pentafluorophenyl)(trichloromethyl)carbonohydrazonoyl is unique due to the presence of both pentafluorophenyl and trichloromethyl groups, which impart distinct chemical and physical properties. These groups enhance its reactivity and stability, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
112086-86-9 |
|---|---|
Formule moléculaire |
C8Cl5F5N2 |
Poids moléculaire |
396.3 g/mol |
Nom IUPAC |
N-(dichloromethylideneamino)-2,3,4,5,6-pentafluoro-N-(trichloromethyl)aniline |
InChI |
InChI=1S/C8Cl5F5N2/c9-7(10)19-20(8(11,12)13)6-4(17)2(15)1(14)3(16)5(6)18 |
Clé InChI |
MXMMDZQYUWESOT-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)F)F)F)N(C(Cl)(Cl)Cl)N=C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


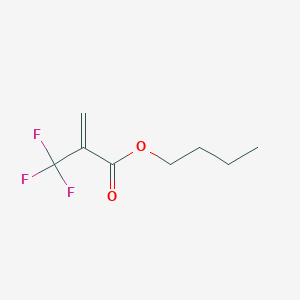
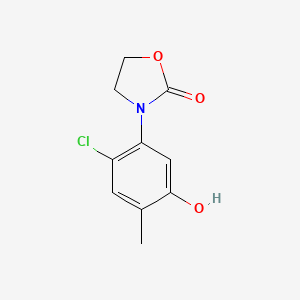
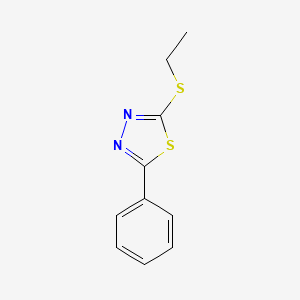
![1,1'-[(Hydroxymethyl)azanediyl]di(propan-2-ol)](/img/structure/B14318845.png)
![Methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate](/img/structure/B14318848.png)
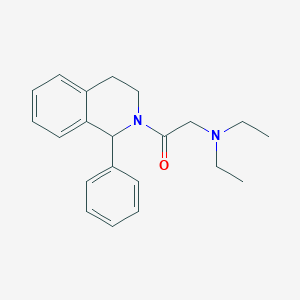
![N,N'-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide](/img/structure/B14318857.png)
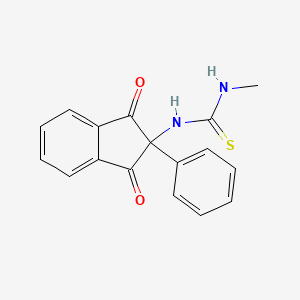


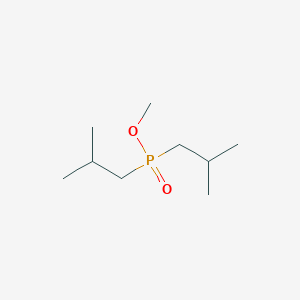
![Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14318890.png)
